Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-7-3-5-10(8)6-4-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYVHCNESRDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCN1CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624429 | |
| Record name | Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646055-95-0 | |
| Record name | Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of cyclopentenes with suitable reagents under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the reaction conditions for higher yields and purity, using scalable catalysts, and ensuring cost-effectiveness and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the nitrogen atom or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Pharmacological Applications
-
Cholinergic Receptor Ligands
Ethyl 1-azabicyclo[2.2.1]heptane derivatives have been investigated as cholinergic receptor ligands, which are crucial for treating disorders related to the nervous system, such as Alzheimer's disease and other cognitive impairments. These compounds can enhance synaptic transmission by acting on nicotinic acetylcholine receptors . -
Analgesic Properties
Analogues of this compound have demonstrated analgesic properties similar to those of epibatidine, a potent analgesic derived from the skin of the Ecuadorian poison frog. Research indicates that modifications to the azabicyclo structure can reduce toxicity while maintaining or enhancing analgesic efficacy . -
Antimicrobial Activity
Certain derivatives of ethyl 1-azabicyclo[2.2.1]heptane have shown promising antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .
Synthetic Methodologies
The synthesis of ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate involves several innovative approaches:
- Palladium-Catalyzed Reactions : Recent studies have developed palladium-catalyzed methods for constructing oxygenated derivatives of 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to create diverse libraries of compounds .
- Intramolecular Ugi Reactions : This method has been employed to synthesize polyfunctionalized azabicyclic peptidomimetics from 7-azabicyclo[2.2.1]heptane derivatives, showcasing the compound's versatility in forming complex structures suitable for drug development .
Case Study 1: Development of Cholinergic Ligands
A study focused on synthesizing derivatives of ethyl 1-azabicyclo[2.2.1]heptane for their potential as cholinergic receptor ligands found that specific modifications significantly improved binding affinity and selectivity towards nicotinic acetylcholine receptors. These findings highlight the compound's potential in treating neurodegenerative diseases.
Case Study 2: Analgesic Analogues
Research aimed at creating analogues of epibatidine based on ethyl 1-azabicyclo[2.2.1]heptane demonstrated that structural modifications could lead to compounds with reduced toxicity while retaining potent analgesic effects in preclinical models.
Mechanism of Action
The mechanism by which Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .
Comparison with Similar Compounds
Positional Isomers and Ester Variants
Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate differs from its positional isomer, ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 646055-79-0), in the placement of the ester group. This positional variance significantly impacts molecular geometry and interactions:
- Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate: Molecular formula C₉H₁₅NO₂, molar mass 169.22 g/mol, predicted density 1.089 g/cm³, boiling point 234.1°C, and pKa 9.96 .
Table 1: Physical Properties of Ethyl Ester Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | C₉H₁₅NO₂ | 169.22 | 234.1 | 9.96 |
| This compound | C₉H₁₅NO₂ | 169.22* | N/A | ~10† |
*Assumed identical formula; †Estimated based on structural similarity .
tert-Butyl Ester Analogues
tert-Butyl esters, such as tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 1000870-15-4), exhibit higher steric bulk and lipophilicity compared to ethyl esters:
Table 2: Ethyl vs. tert-Butyl Esters
| Property | Ethyl Ester (7-carboxylate) | tert-Butyl Ester (7-carboxylate) |
|---|---|---|
| Molar Mass (g/mol) | 169.22 | 212.29 |
| Solubility | Moderate in polar solvents | Low (hydrophobic tert-butyl group) |
| Synthetic Utility | Intermediate for hydrolysis | Protecting group in peptide chemistry |
Functionalized Derivatives
Substituents such as acetoxy or amino groups further diversify the pharmacological profile:
- (6-Chloropyridin-3-yl)methyl exo-2-acetoxy-7-azabicyclo[2.2.1]heptane-7-carboxylate (11) : Exhibits IR peaks at 1738 cm⁻¹ (ester C=O) and 1709 cm⁻¹ (urethane C=O), with ¹H NMR signals at δ 8.40 (pyridyl H) and 5.11 (CH₂O). Yield: 88% .
- tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: Used in chiral synthesis; CAS 1000870-15-4, purity ≥97%, stored at room temperature .
Comparison with Larger Bicyclic Systems
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (CAS referenced in ) represents a larger bicyclic system (2.2.2 vs. 2.2.1). The increased ring size alters strain and conformational dynamics, impacting binding affinity in drug targets such as muscarinic receptors.
Biological Activity
Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate, a bicyclic compound, is gaining attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a seven-membered ring structure that includes a nitrogen atom, which contributes to its reactivity and ability to interact with various biological targets. The compound's ethyl ester functional group enhances its solubility and bioavailability, making it an interesting candidate for drug development.
Structural Characteristics
- Bicyclic Structure : Contains a nitrogen atom that allows for hydrogen bonding.
- Functional Groups : Ethyl ester and carboxylic acid moieties contribute to its chemical reactivity.
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure facilitates these interactions, influencing various biological pathways.
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Neuroactive Effects : Potential therapeutic effects in neurological conditions have been explored, particularly due to interactions with nicotinic acetylcholine receptors (nAChRs) .
1. In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific proteases involved in disease mechanisms. For instance, compounds derived from this structure have been tested against Plasmepsin II (PM II), showing promising IC50 values indicating effective inhibition .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the bicyclic framework significantly affect biological activity. For example, variations in stereochemistry can lead to differences in binding affinity at nAChRs .
Comparative Analysis
Research Applications
This compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules for various applications in medicinal chemistry and material science . Its unique structure allows it to act as a scaffold for developing new therapeutic agents targeting specific diseases.
Future Directions
Ongoing research is focused on:
- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Exploring Derivatives : Investigating structural modifications to improve biological activity and reduce toxicity.
- Clinical Applications : Assessing the compound's efficacy in preclinical models for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate and its derivatives?
- Methodological Answer : The compound is synthesized via multi-step routes involving cyclization and functionalization. For example, acetylation of bicyclic alcohols (e.g., compounds 9 and 10) using Ac₂O/pyridine (1:1) at room temperature for 21 hours yields acetylated derivatives (88% yield) after chromatography (25% hexane:AcOEt). Key steps include protecting group strategies (e.g., tert-butyl carbamate) and stereochemical control during cyclization . Structural confirmation relies on NMR (¹H, ¹³C), IR, and MS data .
Q. How can the stereochemical configuration of this compound derivatives be determined?
- Methodological Answer : Stereochemistry is resolved using NMR coupling constants and NOE experiments. For instance, exo vs. endo configurations in derivatives like compounds 11 and 12 are distinguished by differences in ¹H NMR chemical shifts (e.g., H2 proton at δ 4.73 ppm for exo vs. δ 4.90–4.99 ppm for endo) and coupling patterns (e.g., J = 2.4–7.0 Hz for exo vs. J = 3.9–12.7 Hz for endo) . X-ray crystallography or computational modeling may supplement ambiguous cases .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- IR spectroscopy : Identifies carbonyl stretches (e.g., 1738 cm⁻¹ for ester groups) .
- NMR : ¹H and ¹³C NMR resolve substituent positions and stereochemistry .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 325.3) and fragmentation patterns .
- Elemental analysis : Validates purity (e.g., C, H, N percentages within 0.3% of theoretical values) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The bicyclic framework imposes steric constraints, favoring reactions at less hindered positions. For example, transannular alkylation in conformationally constrained analogs (e.g., compound 20) requires β-elimination of silyl ethers to generate reactive intermediates, followed by cyclization. Computational studies (DFT) can predict regioselectivity by analyzing transition-state energies . Experimental validation involves trapping intermediates (e.g., SmI₂ reduction of ketones) and monitoring kinetics .
Q. What strategies mitigate data contradictions in stereochemical assignments for bicyclic derivatives?
- Methodological Answer : Discrepancies arise from overlapping NMR signals or dynamic processes (e.g., restricted rotation). Solutions include:
- Variable-temperature NMR : Detects coalescence points for dynamic systems (e.g., N–CO bond rotation barriers in acetyl derivatives are ~1.2 kcal/mol lower than unstrained analogs) .
- Chiral chromatography : Separates enantiomers (e.g., using chiral columns like Chiralpak IA/IB) .
- X-ray crystallography : Provides unambiguous assignments, as seen in tert-butyl-protected intermediates .
Q. How can this compound be applied in designing thermally stable fluorescent probes?
- Methodological Answer : The 7-azabicyclo[2.2.1]heptane moiety enhances photostability and quantum yields in dyes. For example, replacing tetramethylamine with this bicyclic amine in sulforhodamine 221SR increases fluorescence lifetime (3.8–3.9 ns at 20–60°C vs. 1.7–2.8 ns in TMSR) and quantum yield (Φ = 0.95 vs. 0.65). Methodologies include:
- Photostability assays : Expose dyes to prolonged UV/visible light and monitor decay rates .
- Temperature-dependent fluorescence : Measure emission efficiency across 20–60°C to assess thermal resilience .
Q. What are the challenges in scaling up synthetic routes while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include:
- Catalyst selection : Use asymmetric catalysts (e.g., chiral Pd complexes) for enantioselective cyclization .
- Purification : Employ recrystallization or simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
- Process optimization : Monitor reaction parameters (e.g., temperature, solvent polarity) to minimize racemization, as seen in radical cyclization protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
